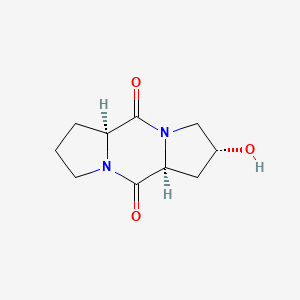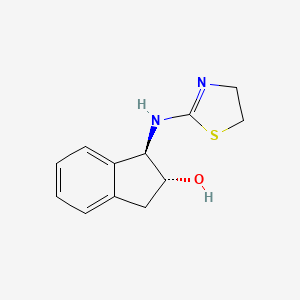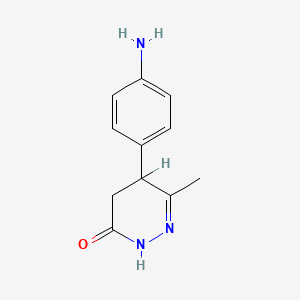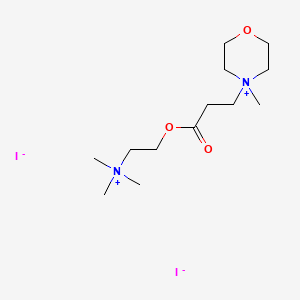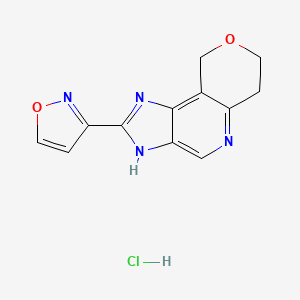
LS539Kqb7M
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE , also known by its unique identifier LS539KQB7M , is a chemical substance with the molecular formula C12H10N4O2.ClH . This compound is characterized by its complex structure, which includes an imidazo-pyrano-pyridine core and an isoxazolyl group .
準備方法
The synthesis of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves multiple steps. The synthetic route typically starts with the preparation of the imidazo-pyrano-pyridine core, followed by the introduction of the isoxazolyl group. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .
化学反応の分析
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly as a KRAS G12D inhibitor.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. For example, as a KRAS G12D inhibitor, it selectively inhibits the KRAS G12D protein, which plays a crucial role in cell signaling pathways involved in cancer progression. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the suppression of cancer cell growth and proliferation .
類似化合物との比較
IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 1,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, MONOHYDROCHLORIDE can be compared with other similar compounds, such as:
- IMIDAZO(4,5-D)PYRANO(4,3-B)PYRIDINE, 3,6,7,9-TETRAHYDRO-2-(3-ISOXAZOLYL)-, HYDROCHLORIDE
- 8-OXA-3-AZABICYCLO[3.2.1]OCTANE COMPOUNDS
These compounds share structural similarities but differ in specific functional groups or molecular configurations, which can result in variations in their chemical properties and biological activities .
特性
CAS番号 |
151225-40-0 |
|---|---|
分子式 |
C12H11ClN4O2 |
分子量 |
278.69 g/mol |
IUPAC名 |
4-(1,2-oxazol-3-yl)-12-oxa-3,5,8-triazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C12H10N4O2.ClH/c1-3-17-6-7-8(1)13-5-10-11(7)15-12(14-10)9-2-4-18-16-9;/h2,4-5H,1,3,6H2,(H,14,15);1H |
InChIキー |
HIHDNTAZRCBXPX-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C3C(=CN=C21)NC(=N3)C4=NOC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
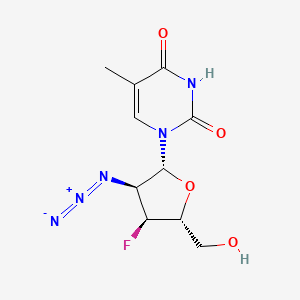


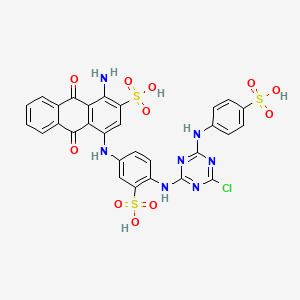
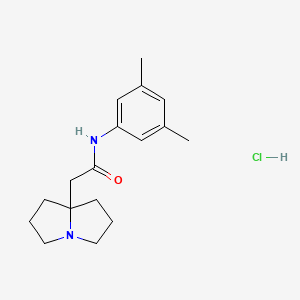
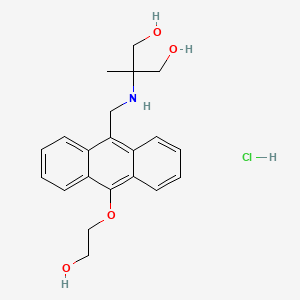
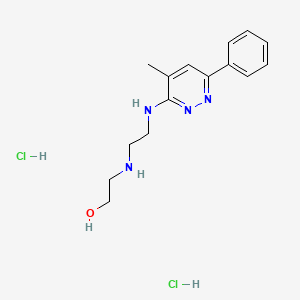
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
